molecular formula C21H18FN3O2S2 B2397413 N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-55-1

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2397413
CAS No.: 686771-55-1
M. Wt: 427.51
InChI Key: GNEPGAKVFGULLK-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core fused with a sulfanyl acetamide moiety. The 3-fluorophenyl and 4-methylphenyl substituents confer distinct electronic and steric properties, making it a candidate for pharmacological evaluation, particularly in kinase inhibition or antimicrobial applications. Its synthesis typically involves nucleophilic substitution reactions between thienopyrimidinone intermediates and chloroacetamide derivatives under basic conditions .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c1-13-5-7-16(8-6-13)25-20(27)19-17(9-10-28-19)24-21(25)29-12-18(26)23-15-4-2-3-14(22)11-15/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPGAKVFGULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous potassium carbonate, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thienopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound A : N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

  • Structural Difference: Incorporates a cyclopenta ring fused to the thieno[2,3-d]pyrimidine core, increasing molecular rigidity.

Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structural Difference : 4-Chlorophenyl (electron-withdrawing) replaces 4-methylphenyl (electron-donating), and the acetamide group is substituted with a trifluoromethylphenyl.
  • Impact : Higher metabolic stability due to the trifluoromethyl group but reduced binding affinity (IC₅₀ = 1.2 μM vs. 0.8 μM for the target compound in kinase assays) .

Compound C : N-(3-Trifluoroacetyl-indol-7-yl) Acetamide Derivatives

  • Structural Difference: Replaces thienopyrimidinone with an indole-triazolo core.
  • Impact : Demonstrated antiparasitic activity (IC₅₀ = 0.5 μM in pLDH assays) but lacks the sulfanyl bridge critical for kinase inhibition .

Table 1 : Key Properties of Selected Analogues

Compound Molecular Weight logP IC₅₀ (Kinase) Solubility (mg/mL) Yield (%)
Target Compound 455.5 2.8 0.8 μM 0.12 68–74
Compound A 469.6 3.2 1.5 μM 0.08 70
Compound B 529.9 3.5 1.2 μM 0.05 72
Compound C (4f) 487.4 2.5 N/A 0.15 79

Mechanistic and Functional Insights

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound enhances π-π stacking in kinase binding pockets, while 4-chlorophenyl in Compound B disrupts hydrophobic interactions .
  • Fluorophenyl vs. Trifluoromethylphenyl : The 3-fluorophenyl moiety in the target compound improves blood-brain barrier penetration compared to the bulkier trifluoromethylphenyl in Compound B .
  • Sulfanyl Bridge : Critical for hydrogen bonding with kinase active sites; its absence in Compound C abolishes kinase activity .

Biological Activity

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the thienopyrimidine class. Its unique structural features include a fluorophenyl group , a thienopyrimidine core , and an acetamide moiety . This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism and replication. This inhibition can disrupt normal cellular functions, leading to cell death or growth inhibition.
  • Receptor Binding : It may interact with specific receptors on microbial surfaces, altering their activity and affecting cellular signaling pathways.

Research indicates that the presence of the fluorine atom enhances the compound's stability and biological activity compared to similar compounds containing chlorine or bromine.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial properties.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.91 μM
Mycobacterium smegmatis50 μg/mL
Staphylococcus aureus1.5 μM

The compound demonstrated significant antibacterial activity, particularly against resistant strains of bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like fluorine enhances the potency of the compound against these pathogens.

Study 1: Antibacterial Efficacy

In a study examining various thienopyrimidine derivatives, this compound displayed a broad spectrum of antibacterial activity. It was found to be particularly effective against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. The study concluded that this compound could serve as a lead candidate for developing new antibacterial agents targeting resistant bacterial strains .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of this compound. The findings indicated that it inhibits key enzymes involved in bacterial cell wall synthesis and protein translation. This dual inhibition mechanism provides a robust strategy for combating bacterial infections and suggests potential applications in treating multi-drug resistant organisms.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including cyclization of the thieno[3,2-d]pyrimidinone core, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Critical factors include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl-acetamide coupling to enhance reactivity .
  • Catalysts : Employ triethylamine or potassium carbonate to deprotonate thiol intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which analytical techniques are essential for confirming molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., fluorophenyl, methylphenyl) and sulfanyl linkage .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 452.1) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions in pyrimidine rings) .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How can researchers assess the compound’s solubility for in vitro assays?

While solubility data for this specific compound is limited, analogs suggest:

  • DMSO stock solutions : Prepare 10 mM stocks for cellular assays, followed by dilution in aqueous buffers .
  • LogP estimation : Computational tools (e.g., ChemAxon) predict logP ~3.2, indicating moderate lipophilicity .
  • Experimental validation : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Phenyl substituents : Replace 3-fluorophenyl with 4-chloro or 3,5-dimethyl groups to evaluate target affinity .
  • Sulfanyl linker : Substitute with methylene or oxygen to probe electronic effects on bioactivity .
  • Thienopyrimidinone core : Introduce methyl or allyl groups at position 3 to alter conformational flexibility .
Analog Modification Observed Effect Reference
Compound A4-Chlorophenyl↑ Enzyme inhibition (IC50 = 0.8 µM)
Compound BAllyl at position 3Improved solubility (2.5 mg/mL)

Q. What computational approaches predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or cytochrome P450 enzymes .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidinone carbonyl) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., MTT, enzymatic IC50) with standardized protocols .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify non-specific effects .
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

  • Nanoparticle formulation : Encapsulate with PLGA-PEG (75:25 ratio) to enhance bioavailability .
  • Salt formation : React with hydrochloric acid to improve solubility (e.g., hydrochloride salt) .
  • Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation .

Q. How to scale up synthesis without compromising yield or purity?

  • Continuous flow reactors : Optimize residence time (10–15 min) for thienopyrimidinone cyclization .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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